(1S)-2-Oxocyclohex-3-en-1-yl acetate
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Overview
Description
(1S)-2-Oxocyclohex-3-en-1-yl acetate is an organic compound that belongs to the class of esters It is characterized by a cyclohexene ring with a ketone group at the second position and an acetate group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Oxocyclohex-3-en-1-yl acetate typically involves the esterification of (1S)-2-oxocyclohex-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These methods often employ microreactor systems to facilitate the esterification reaction under controlled conditions, resulting in high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Oxocyclohex-3-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(1S)-2-Oxocyclohex-3-en-1-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of covalent adducts that modulate the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the acetate group.
Cyclohexyl acetate: An ester with a similar acetate group but lacking the ketone functionality.
2-Oxocyclohexanone: A compound with both ketone and ester functionalities but differing in the position of the functional groups.
Uniqueness
(1S)-2-Oxocyclohex-3-en-1-yl acetate is unique due to the presence of both a ketone and an acetate group on the cyclohexene ring, which imparts distinct chemical reactivity and potential applications. Its stereochemistry (1S) also adds to its uniqueness, influencing its interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
737806-85-8 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
[(1S)-2-oxocyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2,4,8H,3,5H2,1H3/t8-/m0/s1 |
InChI Key |
FUSJDZULOVJEKS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC=CC1=O |
Canonical SMILES |
CC(=O)OC1CCC=CC1=O |
Origin of Product |
United States |
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